N-benzyl-4-(4-chlorophenyl)-1-(4-methoxyphenyl)-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carbothioamide
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Overview
Description
N-benzyl-4-(4-chlorophenyl)-1-(4-methoxyphenyl)-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carbothioamide is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-4-(4-chlorophenyl)-1-(4-methoxyphenyl)-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carbothioamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Diazacyclopenta[cd]azulene Core: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of Substituents: The benzyl, chlorophenyl, and methoxyphenyl groups are introduced through various substitution reactions.
Formation of the Carbothioamide Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-4-(4-chlorophenyl)-1-(4-methoxyphenyl)-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carbothioamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
N-benzyl-4-(4-chlorophenyl)-1-(4-methoxyphenyl)-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carbothioamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure may allow it to interact with biological molecules in specific ways, making it a potential candidate for drug development.
Medicine: Research into its pharmacological properties could reveal potential therapeutic uses.
Industry: The compound may have applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which N-benzyl-4-(4-chlorophenyl)-1-(4-methoxyphenyl)-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carbothioamide exerts its effects depends on its specific interactions with molecular targets. These interactions could involve binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N-benzyl-4-(4-chlorophenyl)-1-(4-methoxyphenyl)-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carbothioamide is unique due to its combination of functional groups and the specific arrangement of these groups within the molecule. This unique structure may confer specific properties that are not found in similar compounds, making it a valuable subject for further research.
Properties
Molecular Formula |
C31H28ClN3OS |
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Molecular Weight |
526.1 g/mol |
IUPAC Name |
N-benzyl-2-(4-chlorophenyl)-6-(4-methoxyphenyl)-1,4-diazatricyclo[5.4.1.04,12]dodeca-2,5,7(12)-triene-5-carbothioamide |
InChI |
InChI=1S/C31H28ClN3OS/c1-36-25-16-12-23(13-17-25)28-26-9-5-6-18-34-27(22-10-14-24(32)15-11-22)20-35(31(26)34)29(28)30(37)33-19-21-7-3-2-4-8-21/h2-4,7-8,10-17,20H,5-6,9,18-19H2,1H3,(H,33,37) |
InChI Key |
SJZHKQAGDDXGJA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(N3C=C(N4C3=C2CCCC4)C5=CC=C(C=C5)Cl)C(=S)NCC6=CC=CC=C6 |
Origin of Product |
United States |
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